molecular formula C26H26N6O5 B601584 methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate CAS No. 1074365-84-6

methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Cat. No.: B601584
CAS No.: 1074365-84-6
M. Wt: 474.52
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A metabolite of Apixaban

Biological Activity

Methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a compound with significant biological activity, particularly as an inhibitor of Factor Xa (fXa). This compound is part of a broader class of pyrazolo[3,4-c]pyridine derivatives that have garnered attention for their potential therapeutic applications in various medical fields.

The primary mechanism of action for this compound involves the inhibition of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting fXa, the compound effectively prevents thrombin generation and subsequent clot formation. This mechanism positions it as a valuable candidate for anticoagulant therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that specific substitutions on the pyrazolo[3,4-c]pyridine scaffold significantly influence the potency and selectivity of the compound against fXa. The presence of the p-methoxyphenyl group at the P1 position has been identified as crucial for maintaining high binding affinity and oral bioavailability. Additionally, modifications at the C-3 position of the pyrazole ring have shown to enhance inhibitory activity against fXa .

Anticoagulant Activity

The compound has demonstrated exceptional potency with an IC50 value in the low nanomolar range against fXa. In vitro studies indicate that it retains a high degree of selectivity for fXa over other serine proteases such as thrombin .

Compound IC50 (nM) Selectivity Notes
Methyl 1-(4-methoxyphenyl)-7-oxo...23 ± 8HighPotent fXa inhibitor
Betrixaban8.7ModerateComparison standard

Cytotoxicity Studies

In addition to its anticoagulant properties, preliminary cytotoxicity assessments against various cancer cell lines have been conducted. The compound exhibited moderate cytotoxicity against Hep G2 cells (IC50 = 0.0158–71.3 µM), suggesting potential antitumor activity .

Case Studies

  • Apixaban Development : The compound is closely related to apixaban (BMS-562247), which has been extensively studied for its efficacy in preventing venous thromboembolism and stroke in patients with atrial fibrillation. Clinical trials have established its safety profile and effectiveness compared to traditional anticoagulants .
  • Antidiabetic Effects : Other derivatives within the pyrazolo[3,4-c]pyridine class have shown promising results in reducing blood glucose levels and enhancing insulin sensitivity in preclinical models . This suggests a broader therapeutic potential beyond anticoagulation.

Pharmacokinetics

Pharmacokinetic studies indicate that methyl 1-(4-methoxyphenyl)-7-oxo... possesses favorable absorption characteristics and metabolic stability. The compound demonstrates good oral bioavailability and a favorable half-life in vivo, making it suitable for further development as an oral anticoagulant .

Properties

IUPAC Name

methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-34-20-12-10-19(11-13-20)30-24-21(23(27-30)26(33)35-2)14-16-29(25(24)32)18-8-6-17(7-9-18)28-15-4-3-5-22(28)31/h6-13H,3-5,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFSYYKSFUFOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074365-84-6
Record name Methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN8E66QU6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.